molecular formula C11H13ClO2 B1622728 4-Methylphenyl 4-chlorobutanoate CAS No. 23051-24-3

4-Methylphenyl 4-chlorobutanoate

Cat. No.: B1622728
CAS No.: 23051-24-3
M. Wt: 212.67 g/mol
InChI Key: NACXKOQZXHRYPW-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-chlorobutanoate is an organic compound with the molecular formula C11H13ClO2. It is also known by its IUPAC name, 4-chlorobutanoate de 4-méthylphényle . This compound is characterized by the presence of a 4-methylphenyl group attached to a 4-chlorobutanoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-chlorobutanoate typically involves the esterification of 4-chlorobutanoic acid with 4-methylphenol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield of the desired product. The use of automated systems also ensures consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-chlorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 4-Methylphenyl 4-hydroxybutanoate, 4-Methylphenyl 4-aminobutanoate.

    Reduction: 4-Methylphenyl 4-hydroxybutanoate.

    Oxidation: 4-Carboxyphenyl 4-chlorobutanoate.

Scientific Research Applications

4-Methylphenyl 4-chlorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis in the presence of esterases, releasing 4-methylphenol and 4-chlorobutanoic acid. These products can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 4-hydroxybutanoate
  • 4-Methylphenyl 4-aminobutanoate
  • 4-Carboxyphenyl 4-chlorobutanoate

Uniqueness

4-Methylphenyl 4-chlorobutanoate is unique due to the presence of both a 4-methylphenyl group and a 4-chlorobutanoate moiety. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo various chemical transformations.

Properties

IUPAC Name

(4-methylphenyl) 4-chlorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-9-4-6-10(7-5-9)14-11(13)3-2-8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACXKOQZXHRYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406624
Record name 4-METHYLPHENYL 4-CHLOROBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23051-24-3
Record name 4-METHYLPHENYL 4-CHLOROBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylphenol (54 g) and 4-chlorobutyryl chloride (77.5 g) was dissolved in xylene (250 ml). The mixture was heated gently until, at about 130° C., a vigorous reaction occurred. After the reaction had subsided, the mixture was heated at reflux for approximately 40 minutes, until the evolution of hydrogen chloride had ceased. The xylene was then removed in vacuo, and the residue was distilled to give 4-methylphenyl 4-chlorobutyrate (101 g), b.p. 116°-118° C./0.2 mm Hg.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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